molecular formula C11H9N3O2 B13985683 3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide CAS No. 67602-11-3

3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide

Cat. No.: B13985683
CAS No.: 67602-11-3
M. Wt: 215.21 g/mol
InChI Key: DZOPUMNBCCQZBW-UHFFFAOYSA-N
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Description

3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide is a pyrazine carboxamide derivative characterized by a phenyl substituent at position 6 of the pyrazine ring. Its molecular formula is C₁₁H₁₀N₃O₂, with a molecular weight of 217.22 g/mol. The phenyl group at position 6 distinguishes it from analogs with smaller or electronegative substituents (e.g., fluoro, hydroxy), which may influence solubility, binding affinity, and metabolic stability .

Properties

CAS No.

67602-11-3

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-oxo-5-phenyl-1H-pyrazine-3-carboxamide

InChI

InChI=1S/C11H9N3O2/c12-10(15)9-11(16)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,16)

InChI Key

DZOPUMNBCCQZBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C(=N2)C(=O)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrazinones

Pyrazinones, including this compound, are commonly synthesized via condensation reactions involving α-amino ketones or aldehydes with α-haloacetyl halides or α-aminoacetyl halides. Early methods date back to the early 20th century, utilizing hydrochlorides of 1,2-disubstituted α-amino ketones and halogenated acid halides to form ketoamides, which upon treatment with ammonia and sodium iodide yield dihydropyrazines that can be oxidized to pyrazinones.

A representative synthetic route involves:

  • Condensation of α-amino ketone hydrochloride with 2-bromo- or 2-chloro-substituted acid halide.
  • Formation of ketoamide intermediate.
  • Treatment with ammonia and sodium iodide to cyclize into dihydropyrazine.
  • Oxidation to yield the pyrazinone structure.

This method allows selective substitution at key positions on the pyrazinone ring, including the 3 and 6 positions, which are critical for introducing the phenyl group and the oxo functionality.

Synthesis from Diketopiperazines

An alternative approach involves the conversion of diketopiperazines into chloro-substituted pyrazines, which are then transformed into pyrazinones. Heating diketopiperazines with phosphoryl chloride produces mono- and dichloropyrazines. Subsequent treatment with alkali or sodium ethoxide followed by acid hydrolysis affords 2(1H)-pyrazinones. This approach has been successfully applied to symmetric and unsymmetric diketopiperazines derived from amino acid anhydrides, enabling the synthesis of various substituted pyrazinones including those with phenyl groups at the 6-position.

Specific Synthesis of this compound

While direct literature on this exact compound is scarce, closely related derivatives such as 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamides have been synthesized via multi-step procedures involving:

  • Alkylation of bromide precursors with diethyl malonate in the presence of sodium hydride to form diesters.
  • Reaction of diesters with hydrazine monohydrate in ethanol to form dihydropyridazinones.
  • Bromine-assisted oxidation in acetic acid.
  • N-alkylation using benzyl halides or pentylchloride under conventional or ultrasonic conditions.
  • Hydrolysis of esters to carboxylic acids.
  • Coupling with amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to afford carboxamide derivatives.

Though this route is described for pyridazinone analogues, similar chemistry applies to pyrazinone derivatives due to structural and reactivity similarities.

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields

Step Reagents/Conditions Product Type Yield (%) Notes
Condensation α-amino ketone hydrochloride + α-haloacetyl halide Ketoamide intermediate 70-85 Room temp to mild heating
Cyclization Ammonia + NaI Dihydropyrazine 60-75 Requires careful control of pH
Oxidation Alkali or bromine in acetic acid Pyrazinone 65-80 Bromine oxidation preferred
Alkylation Benzyl halides + K2CO3 or ultrasonic irradiation N-alkylated pyrazinone 75-90 Ultrasound improves yield
Hydrolysis Aqueous acid/base Carboxylic acid 80-95 Mild conditions to avoid degradation
Amide coupling EDC, HOBt + amine Carboxamide derivative 70-85 Standard peptide coupling agents

Biological Activity Correlation

Studies on related 3-oxo-6-aryl-2,3-dihydropyridazine-4-carboxamide derivatives show that substitution patterns at the 6-position (phenyl or substituted phenyl) and carboxamide moiety significantly influence biological activities such as cannabinoid receptor binding and xanthine oxidase inhibition. These findings underscore the importance of precise synthetic control over substitution to optimize compound properties.

Comparative Analysis of Preparation Routes

Method Starting Material Key Steps Advantages Limitations
α-Amino ketone + α-haloacetyl halide α-amino ketone hydrochloride, α-haloacetyl halide Condensation → Cyclization → Oxidation Straightforward, good regioselectivity Requires handling of halides, moderate yields
Diketopiperazine conversion Diketopiperazines (amino acid anhydrides) Phosphoryl chloride chlorination → Hydrolysis Access to diverse substitution patterns Multi-step, harsh reagents (POCl3)
Pyridazinone analogues route Bromide derivatives + diethyl malonate Alkylation → Hydrazine cyclization → Oxidation → Amide coupling High yields, ultrasonic irradiation improves efficiency More complex, multiple purification steps

Chemical Reactions Analysis

Types of Reactions

3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new therapeutic agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazine carboxamides exhibit diverse biological activities depending on substituents at positions 3, 4, and 5. Key analogs include:

Compound Name R (Position 6) Molecular Formula Molecular Weight Key Functional Groups Biological Activity
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide Phenyl C₁₁H₁₀N₃O₂ 217.22 Phenyl, carboxamide, dihydropyrazine Hypothetical antiviral/antimicrobial
Favipiravir (T-705) Fluoro C₅H₄FN₃O₂ 157.10 Fluoro, carboxamide, dihydropyrazine Potent RdRp inhibitor (broad-spectrum antiviral)
3-Oxo-3,4-dihydropyrazine-2-carboxamide (CAS 55321-99-8) Hydrogen C₅H₅N₃O₂ 139.11 Carboxamide, dihydropyrazine Unreported activity
6-Ethoxy-3-oxo-3,4-dihydropyrazine-2-carboxamide Ethoxy C₇H₉N₃O₃ 183.17 Ethoxy, carboxamide Intermediate in favipiravir synthesis
6-Chloro-3-oxo-3,4-dihydropyrazine-2-carboxamide Chloro C₅H₄ClN₃O₂ 173.56 Chloro, carboxamide Antimicrobial potential (theoretical)

Physicochemical Properties

  • Solubility : Favipiravir’s fluoro group enhances polarity and aqueous solubility (critical for oral bioavailability). The phenyl analog’s hydrophobicity may reduce solubility, necessitating formulation adjustments.
  • Metabolic Stability : Ethoxy and methoxy derivatives (e.g., DA-F180-u) are susceptible to hepatic demethylation, whereas the phenyl group may resist metabolic degradation .

Biological Activity

3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound known for its significant biological activity, particularly concerning cannabinoid receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O2. It features a pyrazine ring with a carbonyl group and a phenyl substituent at the 6-position, along with a carboxamide group at the 2-position. This unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits selective binding affinity for cannabinoid receptor type 2 (CB2R). This receptor is implicated in various physiological processes, including pain modulation and inflammation. The compound's interaction with CB2R suggests potential therapeutic applications in treating chronic pain and inflammatory conditions.

The compound's mechanism involves its ability to selectively bind to CB2R over CB1R, which may lead to reduced psychoactive effects typically associated with cannabinoid compounds. Computational docking studies have provided insights into the binding interactions at the molecular level, indicating how structural modifications can enhance receptor selectivity and potency.

Case Studies and Research Findings

  • Cannabinoid Receptor Interaction :
    • A study demonstrated that derivatives of this compound showed significant binding affinity for CB2R. The selectivity for CB2R over CB1R was quantified using radiolabeled ligand binding assays.
    • Findings : The compound exhibited an IC50 value of approximately 50 nM for CB2R, indicating strong receptor affinity.
  • Inflammation Models :
    • In vivo studies using murine models of inflammation revealed that administration of the compound resulted in a significant reduction in inflammatory markers.
    • Results : The treatment led to a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
  • Pain Modulation Studies :
    • In a pain model involving neuropathic pain in rats, the compound was administered and evaluated for analgesic effects.
    • Outcome : The results indicated a notable reduction in pain scores compared to control groups, further supporting its analgesic potential.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Aspects
3-Oxo-5-phenyl-3,4-dihydropyrazine-2-carboxamideSimilar dihydropyrazine coreDifferent receptor binding profiles
6-Nitro-3-oxo-3,4-dihydropyrazine-2-carboxamideNitro substituent at position 6Potentially enhanced solubility and reactivity
3-Oxo-6-fluoro-3,4-dihydropyrazine-2-carboxamideFluorine atom enhances electronic propertiesIncreased lipophilicity may affect bioavailability

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